molecular formula C10H13N3O B13083472 5-{[(2S)-1-hydroxybutan-2-yl]amino}pyridine-2-carbonitrile

5-{[(2S)-1-hydroxybutan-2-yl]amino}pyridine-2-carbonitrile

Cat. No.: B13083472
M. Wt: 191.23 g/mol
InChI Key: DVFAHWSVSLEXOS-QMMMGPOBSA-N
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Description

5-{[(2S)-1-hydroxybutan-2-yl]amino}pyridine-2-carbonitrile is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a hydroxybutyl group attached to an amino group, which is further connected to a pyridine ring with a carbonitrile group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2S)-1-hydroxybutan-2-yl]amino}pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine-5-carbonitrile with (2S)-1-hydroxybutan-2-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at a temperature range of 60-80°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-{[(2S)-1-hydroxybutan-2-yl]amino}pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonitrile group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 5-{[(2S)-1-oxobutan-2-yl]amino}pyridine-2-carbonitrile.

    Reduction: Formation of 5-{[(2S)-1-hydroxybutan-2-yl]amino}pyridine-2-amine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

5-{[(2S)-1-hydroxybutan-2-yl]amino}pyridine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 5-{[(2S)-1-hydroxybutan-2-yl]amino}pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting metabolic pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[(2S)-1-hydroxypropan-2-yl]amino}pyridine-2-carbonitrile
  • 5-{[(2S)-1-hydroxybutan-2-yl]amino}pyridine-2-amine
  • 5-{[(2S)-1-hydroxybutan-2-yl]amino}pyridine-2-carboxamide

Uniqueness

Compared to similar compounds, 5-{[(2S)-1-hydroxybutan-2-yl]amino}pyridine-2-carbonitrile exhibits unique properties due to the presence of the hydroxybutyl group and the carbonitrile functionality

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

5-[[(2S)-1-hydroxybutan-2-yl]amino]pyridine-2-carbonitrile

InChI

InChI=1S/C10H13N3O/c1-2-8(7-14)13-10-4-3-9(5-11)12-6-10/h3-4,6,8,13-14H,2,7H2,1H3/t8-/m0/s1

InChI Key

DVFAHWSVSLEXOS-QMMMGPOBSA-N

Isomeric SMILES

CC[C@@H](CO)NC1=CN=C(C=C1)C#N

Canonical SMILES

CCC(CO)NC1=CN=C(C=C1)C#N

Origin of Product

United States

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